molecular formula C20H14N4O6 B5171486 N,N'-bis(4-nitrophenyl)terephthalamide CAS No. 34062-84-5

N,N'-bis(4-nitrophenyl)terephthalamide

Cat. No.: B5171486
CAS No.: 34062-84-5
M. Wt: 406.3 g/mol
InChI Key: LYTXPHIIIZQKMO-UHFFFAOYSA-N
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Description

N,N'-bis(4-nitrophenyl)terephthalamide (NPTA) is a nitro-substituted aromatic amide synthesized via a two-step reaction. The process involves coupling terephthaloyl chloride with 4-nitroaniline derivatives, followed by catalytic reduction using palladium carbon and hydrazine hydrate to yield intermediates like APTA (N,N'-bis(4-aminophenyl)-terephthalamide) . NPTA itself is obtained as a pale yellow powder with a high melting point (364–366°C) and distinct FTIR signatures, including peaks at 3310 cm⁻¹ (amine N–H) and 1641 cm⁻¹ (amide C=O) .

Properties

IUPAC Name

1-N,4-N-bis(4-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-19(21-15-5-9-17(10-6-15)23(27)28)13-1-2-14(4-3-13)20(26)22-16-7-11-18(12-8-16)24(29)30/h1-12H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTXPHIIIZQKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955620
Record name N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34062-84-5
Record name NSC75042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(4-nitrophenyl)terephthalamide can be synthesized through a multi-step reaction process. One common method involves the reaction of terephthaloyl chloride with 4-nitroaniline in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of N,N’-bis(4-nitrophenyl)terephthalamide may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitrophenyl)terephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Properties

The synthesis of BNPTA typically involves the nitration of N,N'-bis(4-aminophenyl)terephthalamide. The process can be optimized for yield and purity, often using concentrated sulfuric and nitric acids under controlled conditions. For example, one method involves mixing N,N'-bis(4-aminophenyl)terephthalamide with concentrated sulfuric acid at low temperatures, followed by the addition of a mixed acid solution to achieve nitration .

Thermal Properties

BNPTA exhibits excellent thermal stability, making it suitable for high-performance applications. It has been characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which confirm its robustness under elevated temperatures .

Applications in Material Science

1. High-Performance Polymers

BNPTA is used as a precursor for the synthesis of polyamide-imides, which are known for their exceptional thermal and chemical resistance. These polymers are valuable in aerospace, automotive, and electronic applications where materials must withstand extreme conditions .

Property Value
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsAerospace, Automotive, Electronics

2. Matrix Resins

Due to its thermal stability and mechanical strength, BNPTA-based polymers serve as matrix resins in composite materials. These composites are utilized in structural applications where lightweight yet strong materials are essential .

Applications in Medicinal Chemistry

1. Drug Development

The nitro group in BNPTA can be reduced to amino groups, allowing for the synthesis of various biologically active compounds. Research has demonstrated that derivatives of BNPTA exhibit pharmacological activities such as anti-inflammatory and antimicrobial effects .

2. Core Structure for Pharmacologically Active Agents

BNPTA serves as a core structure in the design of new drugs. Its derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively .

Case Study 1: Polyamide-Imides from BNPTA

In a study published in the Journal of Polymer Science, researchers synthesized polyamide-imides from BNPTA and evaluated their thermal properties. The resulting polymers showed a glass transition temperature above 250°C and maintained mechanical integrity at elevated temperatures, confirming their suitability for high-performance applications .

Case Study 2: Antimicrobial Activity

Another research article investigated the antimicrobial properties of BNPTA derivatives against various bacterial strains. The study found that certain modifications to the nitro group enhanced the compound's efficacy against Gram-positive bacteria, suggesting potential use in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)terephthalamide involves its ability to form strong hydrogen bonds and π-π interactions. These interactions contribute to the stability and rigidity of the polymers and materials in which it is incorporated. The nitro groups can also participate in electron-withdrawing effects, influencing the reactivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

N,N'-bis(4-aminophenyl)-terephthalamide (APTA)
  • Structure: Replaces nitro groups with amino (–NH₂) substituents.
  • Synthesis : Derived from catalytic reduction of NPTA .
  • Properties: Enhanced reactivity for polycondensation due to amino groups, enabling integration into poly(amide-imide) films with ultrahigh tensile strength (>200 MPa) and ultralow thermal conductivity (0.1–0.2 W/m·K) .
  • Applications : Used in thermally stable films for aerospace and electronics .
N,N'-bis(3-nitro-4-aminophenyl)terephthalamide (BNAT)
  • Structure: Nitro groups at the 3-position and amino groups at the 4-position on the phenyl rings.
  • Synthesis: Intermediate in polymerization of nitro-aromatic monomers like 4,4′-diamino-3′-nitrobenzanilide .
  • Challenges : Steric hindrance from nitro groups reduces polymerization efficiency compared to APTA derivatives .
N,N'-bis(4-nitrophenyl)-1,4-naphthalenedicarboxamide
  • Structure : Naphthalene backbone instead of benzene, with nitro groups at the 4-position.
  • Applications: Potential use in supramolecular assemblies and organic electronics .

Functional Group Variations

N,N'-diglucosylterephthalamide
  • Structure : Glucose moieties attached to the terephthalamide core.
  • Properties : Enhanced hydrophilicity and bioactivity, with demonstrated lectin-binding capabilities in glycocluster applications .
  • Applications : Targeted drug delivery and biochemical assays .
N,N'-bis(2-hydroxyethyl)terephthalamide (BHTA)
  • Structure : Hydroxyethyl (–CH₂CH₂OH) substituents.
  • Properties : Improved solubility in polar solvents compared to NPTA, facilitating use in polyester and polyamide copolymers .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Properties Applications References
NPTA 4-NO₂ 364–366 High thermal stability, rigid backbone Polymer intermediates
APTA 4-NH₂ N/A Reactive amino groups, high tensile strength Poly(amide-imide) films
BNAT 3-NO₂, 4-NH₂ N/A Steric hindrance limits polymerization Ordered copolymers
N,N'-diglucosylterephthalamide Glucosyl N/A Lectin-binding, hydrophilic Glycoclusters, drug delivery
BHTA 2-hydroxyethyl N/A High solubility in polar solvents Polyester copolymers

Key Research Findings

  • Substituent Position Effects: Nitro groups at the 4-position (NPTA) enhance thermal stability but reduce polymerization reactivity compared to amino-substituted analogues like APTA .
  • Backbone Modifications : Replacing benzene with naphthalene increases structural rigidity and π-π interactions, as shown in crystal studies .
  • Bioactivity : Functionalization with sugars (e.g., glucosyl groups) shifts applications toward biomedicine, contrasting with NPTA’s industrial polymer uses .

Biological Activity

N,N'-bis(4-nitrophenyl)terephthalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

C16H12N4O4\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_4

This compound features two nitrophenyl groups attached to a terephthalamide backbone, which is critical for its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antimicrobial Activity : The nitro groups present in the structure are known to enhance the reactivity of the compound, allowing it to interact with bacterial cell membranes and inhibit growth.
  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells through DNA intercalation, disrupting cellular processes and leading to cell death.

Synthesis

The synthesis of this compound typically involves the reaction of terephthaloyl chloride with 4-nitroaniline in the presence of a base. This method has been optimized for yield and purity, producing a compound suitable for biological testing.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacteria Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

These results indicate that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt membrane integrity.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro cytotoxicity assays against various cancer cell lines have shown promising results.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating potent cytotoxic effects.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound significantly inhibited bacterial growth compared to conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Case Study on Cancer Cell Apoptosis : Another study investigated the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound, supporting its role as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N,N'-bis(4-nitrophenyl)terephthalamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via polycondensation of nitro-aromatic monomers, where stoichiometric control of 4-nitrophenyl isocyanate and terephthaloyl chloride is critical. Reaction temperature (optimized at 60–80°C) and solvent choice (e.g., DMF or NMP) significantly impact yield, with DMF favoring >85% purity due to enhanced solubility of intermediates . Alternative routes involve salt formation with 4,6-dimethyl-2-hydroxy-pyrimidine under acidic conditions, though this method may introduce impurities requiring recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • FT-IR : Confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.8–8.3 ppm) and amide NH (δ 10.2–10.5 ppm). ¹³C NMR identifies carbonyl carbons at ~165 ppm .
  • XRD : Single-crystal X-ray diffraction (via SHELX programs) reveals planar terephthalic cores with dihedral angles of 15–20° between nitro-phenyl groups, critical for assessing packing efficiency .

Advanced Research Questions

Q. How does this compound perform in supramolecular assembly, particularly in anion recognition or coordination chemistry?

Computational studies (DFT) show its urea analog, N,N'-bis(4-nitrophenyl)urea, selectively binds halides via hydrogen bonding, with Cl⁻ affinity (ΔG = −28.5 kJ/mol) exceeding Br⁻ and I⁻. This suggests potential for designing anion-selective sensors by modifying the terephthalamide backbone to enhance cavity size or electron-withdrawing effects . Experimental validation using UV-Vis titration in acetonitrile is recommended, with stability constants calculated via Benesi-Hildebrand plots .

Q. What challenges arise in reconciling contradictory data on thermal stability across different synthesis methods?

Polycondensation-derived polymers exhibit higher thermal stability (TGA decomposition onset at ~320°C) due to extended conjugation, while salt-formed analogs degrade earlier (~260°C) because of residual hydroxy-pyrimidine byproducts. Researchers should cross-validate results using DSC for glass transition (Tg) analysis and TGA-FTIR to identify volatile decomposition products .

Q. How can computational modeling guide the optimization of this compound for high-performance polymer applications?

Molecular dynamics (MD) simulations predict that introducing methyl groups at the phenyl ring meta-position increases torsional rigidity, improving Young’s modulus by ~15%. Experimental synthesis of methyl-substituted analogs (e.g., N,N'-bis(3-nitro-4-methylphenyl)terephthalamide) and mechanical testing (tensile strength, DMA) are needed to validate these predictions .

Methodological Considerations

Q. What strategies mitigate nitro group reduction during polymerization or functionalization?

  • Use mild reducing agents (e.g., Na₂S₂O₄) in buffered aqueous solutions (pH 7–8) to preserve the nitro moiety.
  • Avoid high-temperature (>100°C) reactions in protic solvents, which promote reduction to amines. FT-IR monitoring at 1520 cm⁻¹ (NO₂) ensures integrity .

Q. How should researchers address discrepancies in crystallographic data between experimental and computational models?

Leverage SHELXL refinement with high-resolution data (d-spacing < 0.8 Å) to resolve electron density ambiguities. For computational models, apply B3LYP/6-31G(d) geometry optimization followed by Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) overlooked in initial refinements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.